(1-Methyl-1H-pyrrol-2-yl)methanamine
CAS No.: 69807-81-4
Cat. No.: VC21216867
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69807-81-4 |
---|---|
Molecular Formula | C6H10N2 |
Molecular Weight | 110.16 g/mol |
IUPAC Name | (1-methylpyrrol-2-yl)methanamine |
Standard InChI | InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 |
Standard InChI Key | GGCBARJYVAPZJQ-UHFFFAOYSA-N |
SMILES | CN1C=CC=C1CN |
Canonical SMILES | CN1C=CC=C1CN |
Chemical Structure and Properties
Basic Information
(1-Methyl-1H-pyrrol-2-yl)methanamine is identified by the CAS Registry Number 69807-81-4. The compound features a five-membered aromatic ring containing one nitrogen atom (pyrrole ring), with a methyl substituent on the nitrogen and an aminomethyl group at the 2-position.
Property | Value |
---|---|
CAS Number | 69807-81-4 |
Molecular Formula | C₆H₁₀N₂ |
Molecular Weight | 110.157 g/mol |
IUPAC Name | (1-methylpyrrol-2-yl)methanamine |
Synonyms | (1-Methyl-1H-pyrrol-2-yl)methylamine, (1-Methyl-2-pyrrolyl)methanamine |
InChI Key | GGCBARJYVAPZJQ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC=C1CN |
Table 1: Basic identification and structural information of (1-Methyl-1H-pyrrol-2-yl)methanamine
Physical Properties
The physical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine are important for understanding its behavior in various chemical reactions and formulations.
Physical Property | Value |
---|---|
Density | 1.0±0.1 g/cm³ |
Boiling Point | 199.6±15.0 °C at 760 mmHg |
Melting Point | Not available |
Flash Point | 74.5±20.4 °C |
Appearance | Not specified in literature |
Solubility | Soluble in organic solvents |
Table 2: Physical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine
Synthesis Methods
Pyrrole Alkylation
One of the primary methods for synthesizing (1-Methyl-1H-pyrrol-2-yl)methanamine involves the alkylation of pyrrole. This process typically begins with N-methylation of pyrrole, followed by formylation at the 2-position to introduce an aldehyde group. The aldehyde is then converted to an amine through reductive amination.
Reductive Amination
Another significant synthetic route involves the reductive amination of 1-methylpyrrole-2-carbaldehyde. In this method, the aldehyde reacts with ammonia or an ammonia equivalent in the presence of a reducing agent such as sodium cyanoborohydride. This process directly yields the desired amine product under mild conditions and offers good selectivity.
Industrial Production
In industrial settings, the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine is typically optimized for scale, yield, and cost-effectiveness. The choice of synthetic method depends largely on the availability of starting materials, desired purity, and production scale. Both pyrrole alkylation and reductive amination approaches are adaptable to industrial-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions
Oxidation Reactions
(1-Methyl-1H-pyrrol-2-yl)methanamine can undergo various oxidation reactions, primarily at the amine functionality. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, which can produce N-oxides and other oxidized derivatives. These reactions are significant in pharmaceutical synthesis and in studying the compound's metabolic pathways.
Reduction Reactions
The reduction of (1-Methyl-1H-pyrrol-2-yl)methanamine can lead to various reduced derivatives depending on the reducing agent employed. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents in these transformations. The pyrrole ring, being aromatic, is generally resistant to reduction under mild conditions.
Substitution Reactions
The primary amine group in (1-Methyl-1H-pyrrol-2-yl)methanamine can participate in various substitution reactions, acting as a nucleophile. The compound can undergo N-acylation, N-alkylation, and other nucleophilic substitution reactions to produce a wide range of derivatives with potentially enhanced or modified biological activities.
Applications in Scientific Research
Pharmaceutical Research
(1-Methyl-1H-pyrrol-2-yl)methanamine serves as a valuable intermediate in pharmaceutical research and drug development. Its unique structure makes it particularly useful in the synthesis of compounds targeting the central nervous system. The compound has been identified as a potential serotonin transporter (SERT) inhibitor, suggesting its utility in developing antidepressant and anxiolytic medications .
Material Science Applications
In material science, (1-Methyl-1H-pyrrol-2-yl)methanamine is explored for its use in the development of novel materials, including polymers and coatings. The pyrrole ring, being electron-rich and aromatic, can contribute to the electronic properties of materials, potentially leading to applications in conductive polymers and specialty coatings .
Catalysis Applications
The compound can function as a ligand in coordination chemistry and catalysis. Its nitrogen atoms can coordinate with metal centers, forming complexes that catalyze various organic transformations. This property makes it valuable in the development of novel catalytic systems for both academic research and industrial applications.
Biological Activity
Antimicrobial Properties
Studies have suggested that (1-Methyl-1H-pyrrol-2-yl)methanamine exhibits antimicrobial activity against various bacterial strains. This property indicates potential applications in developing new antibacterial agents, particularly as resistance to existing antibiotics continues to rise. The compound's mechanism of antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Neuroprotective Effects
Recent investigations suggest that (1-Methyl-1H-pyrrol-2-yl)methanamine may protect neuronal cells from oxidative stress-induced damage. This neuroprotective property indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal damage and death.
Hazard Information | Details |
---|---|
Signal Word | Danger |
GHS Hazard Statements | H314: Causes severe skin burns and eye damage |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 3: Hazard information for (1-Methyl-1H-pyrrol-2-yl)methanamine
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanamine shares structural similarities with several related compounds, but possesses unique properties due to its specific substitution pattern.
Compound | CAS Number | Similarity to (1-Methyl-1H-pyrrol-2-yl)methanamine | Key Differences |
---|---|---|---|
1-(1H-Pyrrol-2-yl)methanamine hydrochloride | 401909-55-5 | High | Lacks methyl group on pyrrole nitrogen, exists as hydrochloride salt |
(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine | 118799-24-9 | Very high (0.95) | Additional methyl group at 5-position of pyrrole ring |
N-((1-Methyl-1H-pyrrol-2-yl)methyl)ethanamine | 680591-01-9 | High (0.88) | Additional ethyl group on amine nitrogen |
(1-Methyl-1H-indol-2-yl)methanamine | 55556-57-5 | Moderate (0.83) | Contains indole rather than pyrrole ring system |
Table 4: Comparison of (1-Methyl-1H-pyrrol-2-yl)methanamine with structurally similar compounds
The structural uniqueness of (1-Methyl-1H-pyrrol-2-yl)methanamine lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the methyl group on the pyrrole nitrogen affects the electronic properties of the ring system, while the primary amine functionality at the 2-position provides a reactive site for further modifications .
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